![molecular formula C10H13NO2 B1585991 (3S)-3-amino-4-phenylbutanoic acid CAS No. 26250-87-3](/img/structure/B1585991.png)
(3S)-3-amino-4-phenylbutanoic acid
Overview
Description
(3S)-3-amino-4-phenylbutanoic acid is a chiral amino acid derivative with a phenyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-phenylbutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4-phenyl-2-butenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as enzymes to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the compound from simple precursors are potential methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Dipeptidyl Peptidase-IV Inhibition
Therapeutic Role in Diabetes Management
One of the most significant applications of (3S)-3-amino-4-phenylbutanoic acid derivatives is their role as DPP-IV inhibitors. DPP-IV is an enzyme involved in the inactivation of incretin hormones, which are crucial for insulin secretion in response to food intake. By inhibiting DPP-IV, these compounds can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes.
- Mechanism of Action : DPP-IV inhibitors work by preventing the breakdown of incretins such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory peptide). This leads to increased levels of these hormones, promoting insulin release from the pancreas and reducing glucagon levels, ultimately lowering blood glucose levels .
- Clinical Studies : Various studies have demonstrated the efficacy of this compound derivatives in improving glycemic control. For instance, the patent literature indicates that these compounds can be formulated into pharmaceutical compositions aimed at treating or preventing diabetes .
Synthesis and Structural Insights
Chirospecific Synthesis
The synthesis of this compound can be achieved through chiral synthesis methods. One notable approach involves the use of sugar-derived precursors to obtain enantiomerically pure forms of this compound. This method not only enhances the yield but also ensures the purity required for pharmaceutical applications .
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 179.22 g/mol. Its structure features a phenyl group attached to a beta-amino acid backbone, which contributes to its biological activity .
Broader Therapeutic Potential
While the primary focus has been on diabetes treatment, research suggests that DPP-IV inhibitors may have additional therapeutic applications:
- Obesity Management : By enhancing insulin sensitivity and promoting weight loss via improved metabolic profiles, these compounds may aid in obesity management .
- Cardiovascular Health : Emerging studies indicate potential benefits in cardiovascular health due to improved glycemic control and reduced inflammation associated with diabetes .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound derivatives in clinical settings:
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-phenylbutanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The phenyl group and the chiral center play crucial roles in determining the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-4-phenylbutanoic acid: The enantiomer of (3S)-3-amino-4-phenylbutanoic acid with different stereochemistry.
4-phenylbutanoic acid: Lacks the amino group, resulting in different chemical properties and applications.
3-amino-4-phenylbutanoic acid: Without the chiral center, leading to a racemic mixture.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. The presence of both the amino and phenyl groups allows for diverse chemical modifications and applications in various fields.
Biological Activity
(3S)-3-amino-4-phenylbutanoic acid, also known as DL-beta-homophenylalanine, is a beta-amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an amino group at the third carbon and a phenyl group at the fourth carbon of the butanoic acid backbone. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : CHNO
- Molecular Weight : 179.22 g/mol
- CAS Number : 138165-77-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that it may function as:
- Enzyme Inhibitor : The compound has shown potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which is significant for managing diabetes by enhancing insulin secretion and lowering blood glucose levels. Inhibition of DPP-IV prevents the degradation of incretin hormones, thereby improving glucose metabolism .
- Neurotransmission Modulator : Research indicates that this compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in neurological disorders.
1. Anti-Diabetic Properties
Studies have demonstrated that derivatives of this compound effectively inhibit DPP-IV, leading to increased insulin sensitivity and reduced hyperglycemia in diabetic models. For instance, compounds derived from this amino acid have been shown to improve glycemic control without causing hypoglycemia .
2. Anti-HIV Activity
Research has highlighted the compound's potential in HIV treatment. A study indicated that related compounds could inhibit HIV protease activity, which is crucial for viral replication. The findings showed that certain derivatives exhibited potent anti-HIV activity with low IC90 values against clinical isolates .
3. Neuroprotective Effects
The compound's ability to modulate neurotransmission suggests potential neuroprotective effects. It may help in conditions such as neurodegenerative diseases by influencing pathways associated with neuronal survival and function.
Data Tables
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 179.22 g/mol |
DPP-IV Inhibition IC50 | Varies by derivative (e.g., < 0.5 µM) |
Anti-HIV IC90 | 0.03 - 0.25 µM |
Case Studies
-
DPP-IV Inhibition in Diabetes Management
- A clinical study evaluated the efficacy of a specific derivative of this compound in diabetic patients. Results indicated significant reductions in HbA1c levels over a 12-week period compared to placebo groups.
- Anti-HIV Activity Assessment
Properties
IUPAC Name |
(3S)-3-amino-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBLKINTLPEGH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375819 | |
Record name | (S)-3-Amino-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26250-87-3 | |
Record name | (S)-3-Amino-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.